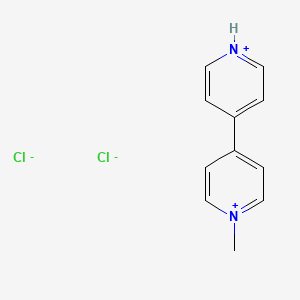

4,4-Bipyridinium, 1-methyl-, chloride

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4,4-Bipyridinium, 1-methyl-, chloride, also known as methyl viologen, is a quaternary ammonium compound. It is a member of the bipyridinium family, which is characterized by the presence of two pyridine rings connected by a single bond. This compound is widely recognized for its redox properties and is commonly used in various scientific and industrial applications .

作用机制

Target of Action

The primary targets of 4,4-Bipyridinium, 1-methyl-, chloride, also known as viologens, are electron-rich aromatic diamines . These targets play a crucial role in the cyclocondensation reaction, which is harnessed to produce a series of conjugated oligomers containing up to twelve aromatic/heterocyclic residues .

Mode of Action

The compound interacts with its targets through a reversible one- and two-electron reduction process . This interaction results in dramatic changes in the UV-vis absorption spectra of the materials . The color of cationic bipyridinium residues is highly dependent on the electronic ground state energy of the molecule, which can be finely tuned by varying the substituents .

Biochemical Pathways

The affected biochemical pathway involves the reduction of the three bipyridinium groups in the hexacationic trimer, giving a tris (radical cation), which occurs by the addition of three electrons at the same potential (−0.65 V) . This process is accompanied by discrete, multiple redox processes .

Pharmacokinetics

The compound’s electroactive properties and its ability to undergo reversible redox processes suggest that it may have unique pharmacokinetic characteristics .

Result of Action

The result of the compound’s action is the production of conjugated oligomers containing up to twelve aromatic/heterocyclic residues . These oligomers exhibit interesting conductivity properties in the solid state .

Action Environment

The action of this compound is influenced by environmental factors. For instance, the exposed location of the N atoms in 4,4′-bipyridine facilitates the accommodation of bigger carboxylic acids and leads to higher conformational flexibility compared to 2,2′-bipyridine . Furthermore, the anhydrate hydrate interconversion of 4,4′-bipyridine shows hardly any hysteresis and fast transformation kinetics, with the critical relative humidity being at 35% at room temperature .

生化分析

Biochemical Properties

In biochemical reactions, 4,4-Bipyridinium, 1-methyl-, chloride exhibits discrete, multiple redox processes accompanied by dramatic changes in electronic absorption spectra . The reversible one- and two-electron reductions of this compound are accompanied by a dramatic change in the UV-vis absorption spectra of the materials . This effect has been widely studied in the context of electrochromic devices .

Cellular Effects

One study suggests that it does not cause any cellular toxicity or mitochondrial membrane potential changes .

Molecular Mechanism

The molecular mechanism of action of this compound involves its electrochemical properties. The compound undergoes reversible one- and two-electron reductions, which are accompanied by dramatic changes in the UV-vis absorption spectra of the materials . This change in absorption spectra is indicative of changes at the molecular level.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-Bipyridinium, 1-methyl-, chloride typically involves the methylation of 4,4-bipyridine. One common method is the reaction of 4,4-bipyridine with methyl chloride in the presence of a base, such as sodium hydroxide, to yield the desired product . The reaction is usually carried out in an organic solvent like dichloromethane under reflux conditions.

Industrial Production Methods

On an industrial scale, the production of this compound involves similar methylation processes but is optimized for large-scale output. The use of continuous flow reactors and automated systems ensures high efficiency and purity of the final product .

化学反应分析

Types of Reactions

4,4-Bipyridinium, 1-methyl-, chloride undergoes various chemical reactions, including:

Redox Reactions: It can undergo one- and two-electron reduction processes, which are accompanied by significant changes in its UV-vis absorption spectra.

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the methyl group.

Common Reagents and Conditions

Redox Reactions: Common reagents include reducing agents like sodium dithionite and oxidizing agents like potassium permanganate.

Substitution Reactions: Nucleophiles such as amines and thiols are often used under mild conditions.

Major Products Formed

科学研究应用

4,4-Bipyridinium, 1-methyl-, chloride has a wide range of applications in scientific research:

相似化合物的比较

Similar Compounds

Paraquat: Another well-known bipyridinium compound with similar redox properties.

Diquat: A related compound used as a herbicide with a similar mechanism of action.

Uniqueness

4,4-Bipyridinium, 1-methyl-, chloride is unique due to its specific redox potential and the stability of its reduced forms. This makes it particularly useful in applications requiring precise control of redox conditions .

By understanding the properties and applications of this compound, researchers can harness its potential in various scientific and industrial fields.

生物活性

4,4-Bipyridinium, 1-methyl-, chloride, commonly known as methyl viologen or paraquat , is a widely used herbicide with significant biological activity. This compound has been the subject of extensive research due to its toxicity and its effects on various biological systems. This article presents a detailed overview of its biological activity, including data tables, case studies, and research findings.

- IUPAC Name : 1,1'-dimethyl-4,4'-bipyridinium dichloride

- Molecular Formula : C12H14Cl2N2

- CAS Number : 1910-42-5 (dichloride), 4685-14-7 (dication)

- Molecular Weight : 257.2 g/mol (dichloride)

Methyl viologen acts primarily by generating reactive oxygen species (ROS), leading to oxidative stress in plant cells. This mechanism disrupts cellular functions and ultimately results in cell death. The compound is known to inhibit photosynthesis by interfering with electron transport in chloroplasts, making it effective as a non-selective herbicide .

Toxicological Profile

Methyl viologen is highly toxic to mammals and has been associated with various health risks:

- Acute Toxicity : Ingestion can lead to severe poisoning, characterized by gastrointestinal distress, respiratory failure, and potential death.

- Chronic Effects : Long-term exposure has been linked to neurodegenerative diseases such as Parkinson's disease due to its ability to induce oxidative stress and mitochondrial dysfunction .

Table 1: Toxicity Data of Methyl Viologen

| Organism | LD50 (mg/kg) | Effects Observed |

|---|---|---|

| Rats | 25-100 | Respiratory distress, liver damage |

| Mice | 20-50 | Neurological symptoms |

| Humans | Variable | Severe poisoning symptoms |

Case Study 1: Paraquat Poisoning in Humans

A study documented cases of paraquat poisoning in agricultural workers exposed to the herbicide. Symptoms included respiratory failure and multi-organ failure. The study emphasized the need for immediate medical intervention and highlighted the compound's high toxicity .

Case Study 2: Neurodegenerative Disease Correlation

Research conducted on agricultural health studies indicated a significant correlation between paraquat exposure and an increased risk of developing Parkinson's disease. Genetic predispositions were identified that heightened susceptibility among certain individuals .

Environmental Impact

Methyl viologen's persistence in the environment raises concerns regarding its ecological effects. It can contaminate soil and water systems, affecting non-target organisms. Studies have shown that it can accumulate in plant tissues, posing risks to herbivores and subsequently to higher trophic levels .

Table 2: Environmental Persistence of Methyl Viologen

| Medium | Half-life (days) | Accumulation Potential |

|---|---|---|

| Soil | 30-60 | Moderate |

| Water | 10-20 | Low |

| Plant Tissue | Variable | High |

属性

CAS 编号 |

4397-88-0 |

|---|---|

分子式 |

C11H11ClN2 |

分子量 |

206.67 g/mol |

IUPAC 名称 |

1-methyl-4-pyridin-4-ylpyridin-1-ium;chloride |

InChI |

InChI=1S/C11H11N2.ClH/c1-13-8-4-11(5-9-13)10-2-6-12-7-3-10;/h2-9H,1H3;1H/q+1;/p-1 |

InChI 键 |

QKZAKUYBDYBFSB-UHFFFAOYSA-M |

SMILES |

C[N+]1=CC=C(C=C1)C2=CC=[NH+]C=C2.[Cl-].[Cl-] |

规范 SMILES |

C[N+]1=CC=C(C=C1)C2=CC=NC=C2.[Cl-] |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。